Discovery and historical background of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Discovery and historical background of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
An In-Depth Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Discovery, Synthesis, and Core Principles
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a significant heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's historical context, its modern synthesis with an emphasis on green chemistry, and its fundamental physicochemical properties.
Introduction: The Azepine Scaffold in Modern Chemistry
The seven-membered nitrogen-containing heterocyclic ring system, azepine, is a cornerstone in medicinal chemistry and materials science.[1][2] The inherent conformational flexibility of the azepine ring allows for a unique three-dimensional arrangement of substituents, making it a valuable scaffold for designing novel therapeutic agents and functional materials.[3] Azepine derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[1][4] The subject of this guide, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also known by its common synonym O-Methylcaprolactim[5][6][7], is a key derivative and a versatile intermediate in the synthesis of more complex molecules.
Discovery and Historical Background
The history of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is intrinsically linked to the development and chemistry of its precursor, ε-caprolactam. ε-Caprolactam is a high-volume industrial chemical, famed as the monomer for Nylon-6. The exploration of its chemical reactivity paved the way for the synthesis of a multitude of derivatives.
The functionalization of the caprolactam ring has been a subject of interest for decades, leading to the development of various N-substituted and O-substituted derivatives.[8][9][10] The synthesis of O-alkylated lactim ethers, such as 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, represents a fundamental transformation that converts the amide functionality of the lactam into a more reactive imino ether group. This transformation unlocks new synthetic pathways, making the compound a valuable building block for introducing the azepine moiety into larger, more complex structures. Early methods for preparing such derivatives often relied on classical alkylating agents, but recent advancements have focused on more sustainable and efficient methodologies.
A Modern Approach: Green Synthesis from ε-Caprolactam
A significant advancement in the preparation of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is the development of a green synthetic route utilizing ε-caprolactam and dimethyl carbonate (DMC).[11][12] This method stands out for its environmental consciousness, avoiding the use of toxic and corrosive alkylating agents like dimethyl sulfate or methyl halides.
Causality Behind Experimental Choices (E-E-A-T)
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Choice of Reagents :
-
ε-Caprolactam : The readily available, inexpensive, and stable industrial chemical serves as the ideal starting material.[13]
-
Dimethyl Carbonate (DMC) : DMC is a non-toxic, environmentally benign methylating agent. It is a green alternative to traditional methylating agents, with methanol and CO2 as the primary byproducts. Its use significantly enhances the safety and sustainability of the process.
-
-
Rationale for Reaction Conditions :
-
Temperature (353 K / 80°C) : This temperature provides the necessary activation energy for the methylation reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or product.[11][12]
-
Molar Ratio (DMC to ε-caprolactam of 0.6) : The substoichiometric amount of DMC suggests a reaction mechanism where DMC might be regenerated or that this ratio provides the optimal balance between yield and reagent usage under the specified conditions.[11][12]
-
Controlled Addition (2-hour drop-wise) : The slow, controlled addition of dimethyl carbonate is crucial. This technique maintains a low concentration of the methylating agent, which helps to control the exothermicity of the reaction and minimize potential side reactions, thereby improving the selectivity and yield of the desired product.[11][12]
-
Post-Reaction Time (1 hour) : Allowing the reaction to stir for an additional hour after the addition is complete ensures that the reaction goes to completion, maximizing the conversion of the starting material.[11][12]
-
Synthetic Workflow Diagram
The following diagram illustrates the green synthesis pathway from ε-caprolactam to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine.
Caption: Green synthesis workflow for 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine.
Detailed Experimental Protocol
The following protocol is a self-validating system based on published optimal conditions.[11][12]
Objective: To synthesize 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine with high yield and purity.
Materials:
-
ε-Caprolactam
-
Dimethyl Carbonate (DMC)
-
Reaction vessel equipped with a stirrer, dropping funnel, and condenser
-
Heating mantle with temperature control
Procedure:
-
Preparation : Charge the reaction vessel with ε-caprolactam.
-
Heating : Heat the reaction vessel to the optimal reaction temperature of 353 K (80°C).
-
Reagent Addition : Add dimethyl carbonate to the dropping funnel. Begin a slow, drop-wise addition of the dimethyl carbonate to the molten ε-caprolactam over a period of 2 hours. The molar ratio of dimethyl carbonate to ε-caprolactam should be maintained at 0.6.
-
Reaction : Once the addition is complete, allow the reaction mixture to stir at 353 K for an additional 1 hour to ensure the reaction proceeds to completion.
-
Workup and Purification : Upon completion, the reaction mixture can be purified. Given the high purity reported (>98%), purification may involve distillation under reduced pressure to isolate the final product.
-
Characterization : The identity of the product is confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, and the purity is determined by Gas Chromatography (GC).[11][12]
Physicochemical and Spectroscopic Data
The properties of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine are well-documented in chemical databases.
| Property | Value | Source |
| IUPAC Name | 7-methoxy-3,4,5,6-tetrahydro-2H-azepine | [6] |
| Synonyms | O-Methylcaprolactim, Caprolactim methyl ether | [5][6] |
| CAS Number | 2525-16-8 | [5][14] |
| Molecular Formula | C₇H₁₃NO | [6][14] |
| Molecular Weight | 127.18 g/mol | [6][14] |
| Boiling Point | 468.31 K (195.16 °C) (Joback Method) | [7] |
| SMILES | COC1=NCCCCC1 | [6][7] |
| InChIKey | DNXIQMQGKSQHPC-UHFFFAOYSA-N | [6][14] |
Spectroscopic data is available for characterization:
-
IR Spectrum : Available in the NIST Chemistry WebBook.[14]
-
Mass Spectrum (EI) : Available in the NIST Chemistry WebBook.[14]
Applications and Future Outlook
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is primarily a valuable intermediate in organic synthesis. The imino ether functionality is significantly more reactive than the parent amide, allowing for:
-
Synthesis of Substituted Azepines : It can serve as a precursor for the synthesis of various N- and C-substituted azepine derivatives, which are of interest in medicinal chemistry.
-
Formation of Fused Heterocyclic Systems : The reactive nature of the compound allows it to be used in cyclization reactions to form bicyclic and tricyclic systems containing the azepine ring.
The development of a green synthetic route enhances its attractiveness for industrial applications where sustainability and safety are paramount. Future research may focus on expanding the utility of this intermediate in the synthesis of novel pharmacologically active agents and functional materials.
References
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Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]
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2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. (2012). ResearchGate. Retrieved January 4, 2026, from [Link]
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Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (n.d.). RJ Wave. Retrieved January 4, 2026, from [Link]
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The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine... (2012, May 15). Ingenta Connect. Retrieved January 4, 2026, from [Link]
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N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. (2002). ARKIVOC. Retrieved January 4, 2026, from [Link]
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2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
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2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]
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N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. (n.d.). Arkat USA. Retrieved January 4, 2026, from [Link]
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(PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. (n.d.). Retrieved January 4, 2026, from [Link]
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Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]
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Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved January 4, 2026, from [Link]
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The Chemistry Of Azepines And Their Derivatives. (n.d.). Samphina Academy. Retrieved January 4, 2026, from [Link]
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Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (n.d.). Taylor & Francis. Retrieved January 4, 2026, from [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]
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Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2018). PMC - NIH. Retrieved January 4, 2026, from [Link]
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